molecular formula C11H11NO B093348 6-Methoxy-2-methylquinoline CAS No. 1078-28-0

6-Methoxy-2-methylquinoline

Cat. No. B093348
CAS RN: 1078-28-0
M. Wt: 173.21 g/mol
InChI Key: NAGJQQFMJKMXJQ-UHFFFAOYSA-N
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Description

6-Methoxy-2-methylquinoline is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. The methoxy and methyl groups on the quinoline nucleus can influence the compound's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, including cyclization, nitrification, and chlorination. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through a three-step process starting from 4-methoxyaniline, which involved cyclization, followed by nitrification and chlorination, yielding the product with an 85% yield . Similarly, the synthesis of a primaquine metabolite, 8-(3-carboxy-l-methyl-propylamino)-6-methoxyquinoline, was reported, showcasing the metabolic transformation of pharmaceuticals .

Molecular Structure Analysis

The molecular structure of 6-methoxy-2-methylquinoline includes a quinoline core with a methoxy group at the 6-position and a methyl group at the 2-position. This structure can be modified through various chemical reactions, such as amination, methylation, and the introduction of additional functional groups, which can significantly alter the compound's properties and potential applications .

Chemical Reactions Analysis

Quinoline derivatives undergo a variety of chemical reactions. For example, the reaction of nitroquinolines with dimethylamine in alcohol can lead to aminodehalogenation and nucleophilic substitution of methoxy groups. The reduction and subsequent methylation of these compounds can produce new derivatives, such as hexamethylquinoline triamines, which are representatives of quinoline proton sponges . Additionally, the synthesis of pyrrolo[4,3,2-de]quinolines from dimethoxyquinolines involves nitrations, reductions, and cyclizations, demonstrating the complexity of reactions that quinoline derivatives can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-methoxy-2-methylquinoline derivatives are influenced by the substituents on the quinoline nucleus. For instance, the presence of methoxy and methylsulfonyl groups can enhance the fluorescence properties of the compound, making it useful as a derivatization reagent for alcohols in high-performance liquid chromatography . The introduction of various functional groups can also impact the compound's biological activity, as seen with indenopyrazoles derived from quinoline, which exhibit antiproliferative activity and tubulin polymerization inhibition .

Scientific Research Applications

Antileishmanial Activity

6-Methoxy-2-methylquinoline derivatives, specifically lepidines, have demonstrated significant antileishmanial activity. For example, studies have found that these compounds are markedly more effective than standard treatments like meglumine antimoniate in combating Leishmania donovani in animal models (Kinnamon et al., 1978), (Sherwood et al., 1994).

Analytical Method for Quantitation

An analytical method using 6-methoxy-2-methylquinoline derivatives has been developed for quantifying a candidate antileishmanial drug in plasma. This method is noteworthy for its accuracy and simplicity, applicable to both canine and human plasma samples (Anders et al., 1984).

Inhibition of Tubulin Polymerization

Compounds containing 6-methoxy-2-methylquinoline have been identified as inhibitors of tubulin polymerization, a mechanism crucial for cancer cell growth. These compounds exhibit significant cytostatic activity and disrupt microtubule assembly in cancer cells (Gastpar et al., 1998), (Minegishi et al., 2015).

Quantum Entanglement in Cancer Diagnosis

6-Methoxy-2-methylquinoline molecules have been employed in a theoretical model to study quantum entanglement dynamics, which has potential applications in diagnosing human cancer cells, tissues, and tumors (Alireza et al., 2019).

Cardiovascular and Respiratory Effects

Studies dating back to 1938 have explored the impact of 6-methoxy-2-methylquinoline derivatives on blood pressure, respiration, and smooth muscle. These findings highlight the diverse physiological effects of these compounds (Fassett & Hjort, 1938).

Metabolism and Structural Studies

Research on 6-methoxy-2-methylquinoline derivatives, like primaquine, has delved into their metabolism using microorganisms, providing insights into their chemical structure and interactions (Clark et al., 1981).

Fluorescent Indicators and Radical-Scavenging Activity

6-Methoxy-2-methylquinoline derivatives have been utilized in the synthesis of fluorescent indicators for chloride ions, aiding in biological halide-sensing applications (Geddes et al., 2001). Additionally, novel quinoline derivatives synthesized from 6-methoxy-2-methylquinoline have shown promising ABTS radical-scavenging activity (Tabassum et al., 2014).

Antimicrobial Potential

The antimicrobial potential of 6-methoxy-2-methylquinoline and its analogues has been explored in various studies, demonstrating significant activity against foodborne bacteria and other pathogens (Kim et al., 2014), (Meyer et al., 2001).

Safety And Hazards

6-Methoxy-2-methylquinoline may cause skin irritation and serious eye irritation . It may also cause respiratory irritation if inhaled . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

6-methoxy-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11NO/c1-8-3-4-9-7-10(13-2)5-6-11(9)12-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGJQQFMJKMXJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70148246
Record name 6-Methoxy-2-methylquinoline
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

6-Methoxy-2-methylquinoline

CAS RN

1078-28-0
Record name 6-Methoxy-2-methylquinoline
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Record name 6-Methoxyquinaldine
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Record name 6-Methoxyquinaldine
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Record name 6-Methoxy-2-methylquinoline
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Record name 6-methoxy-2-methylquinoline
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Record name 6-METHOXYQUINALDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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